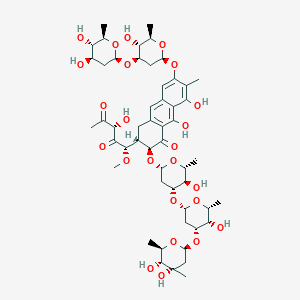
Mithramycin DK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mithramycin DK is an oligosaccharide.
Aplicaciones Científicas De Investigación
Antitumor Activity
Enhanced Antitumor Properties : Mithramycin analogues have been developed with significant antitumor activity and reduced toxicity, making them promising agents for cancer therapy. The novel derivative, demycarosyl-3D-β-d-digitoxosylmithramycin SK, shows high antitumor activity with less toxicity than the parent compound (Núñez et al., 2012).
New Derivatives with Antitumor Potential : A study generated new mithramycin derivatives through glycosylation pattern alteration, offering different sugar substitutions, which showed antitumor activity against various tumor cell lines (Pérez et al., 2008).
Neuroprotective Effects
- Neuronal Apoptosis Inhibition : Mithramycin A has been shown to be a potent inhibitor of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons, suggesting potential neuroprotective applications (Chatterjee et al., 2001).
Biosynthesis Insights
Biosynthesis of Sugar Moieties : Research has revealed the involvement of specific genes in the biosynthesis of sugar moieties of mithramycin, enhancing understanding of its production process (González et al., 2001).
Chemical Diversity and Therapeutic Window : The combinatorial biosynthesis and biocatalysis of mithramycin have expanded its chemical diversity, leading to analogues with improved antitumor activity and less toxicity. Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042) is one such analogue under preclinical testing (Méndez et al., 2015).
Mechanism of Action
Inhibition of EWS-FLI1 Transcription Factor : Second-generation mithramycin analogues have been identified, targeting the EWS-FLI1 transcription factor for Ewing sarcoma more effectively and with reduced toxicity compared to mithramycin (Osgood et al., 2016).
Mithramycin-Loaded Nanoparticles for Pancreatic Carcinoma : Mithramycin-loaded nanoparticles have shown potent antitumor efficacy against pancreatic carcinoma, offering a novel formulation with improved therapeutic outcomes (Liu et al., 2017).
Hematologic Applications
- Induction of Fetal Hemoglobin : Mithramycin has been reported to induce gamma-globin mRNA accumulation and fetal hemoglobin production in erythroid cells, suggesting potential therapeutic benefits for beta-thalassemia and sickle cell anemia (Fibach et al., 2003).
Propiedades
Fórmula molecular |
C52H74O24 |
|---|---|
Peso molecular |
1083.1 g/mol |
Nombre IUPAC |
(1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione |
InChI |
InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 |
Clave InChI |
GXBYLUZTDNFHPE-HBTOKZPTSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



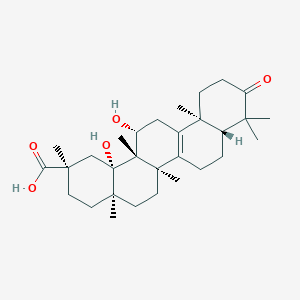
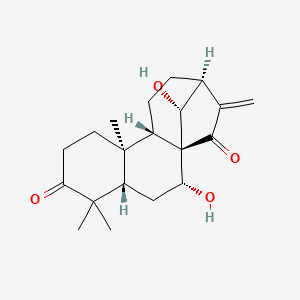

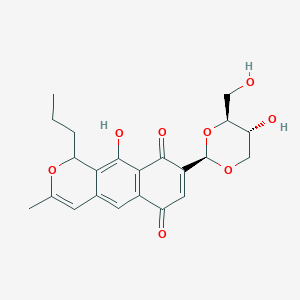

![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid](/img/structure/B1248632.png)
![3h-Imidazo[4,5-b]pyridine,7-(2-phenylethynyl)-](/img/structure/B1248634.png)
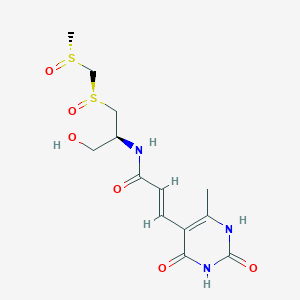
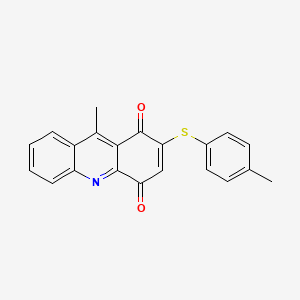


![2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one](/img/structure/B1248640.png)

![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)